molecular formula C5H5BrN2O B078064 5-Bromo-2-methoxypyrimidine CAS No. 14001-66-2

5-Bromo-2-methoxypyrimidine

Cat. No.: B078064
CAS No.: 14001-66-2
M. Wt: 189.01 g/mol
InChI Key: DWVCZDMMGYIULX-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxypyrimidine is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiviral Activity : 5-Bromo-2-methoxypyrimidine derivatives have been explored for their antiviral properties, particularly against retroviruses such as HIV. Derivatives like 2,4-diamino-5-bromo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showed marked inhibition of retrovirus replication in cell culture, comparable to reference drugs like adefovir and tenofovir, but without significant toxicity (Hocková et al., 2003).

  • Synthesis of Hydroxypyrimidines : A study described the hydrolysis of 2-t-butyl-5-halopyrimidine (where the halogen is bromine or chlorine) to yield 2-t-butyl-5-hydroxypyrimidine. This process reduces the side product of 2-t-butylpyrimidine, especially in the case of the bromo derivative (Pews, 1990).

  • Preparation of Metal-Complexing Molecular Rods : this compound has been used in the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are useful for preparing metal-complexing molecular rods. The study achieved yields ranging from 70 to 90% in these coupling reactions (Schwab et al., 2002).

  • Large-Scale Synthesis of Alkyl 5-Hydroxy-pyridin- and pyrimidin-2-yl Acetate : An efficient methodology was developed for accessing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, using 5-bromo-2-chloropyridine and its pyrimidine analogue as starting materials. This provided a high-yielding route suitable for large-scale synthesis (Morgentin et al., 2009).

  • Wastewater Treatment in the Pharmaceutical Industry : A study utilized a novel tubular porous electrode electrocatalytic reactor for the electrochemical treatment of anticancer drugs wastewater containing 5-Fluoro-2-Methoxypyrimidine. This method showed significant removal of COD and 5-Fluoro-2-Methoxypyrimidine from the wastewater, enhancing biodegradability and reducing operating costs compared to conventional electrochemical reactors (Zhang et al., 2016).

  • Selective Palladium-Catalysed Cross-Coupling Reactions : this compound has been used as an intermediate in selective palladium-catalysed cross-coupling reactions. This has led to efficient syntheses of various substituted pyrimidine compounds (Goodby et al., 1996).

Safety and Hazards

5-Bromo-2-methoxypyrimidine is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing its dust, mist, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Properties

IUPAC Name

5-bromo-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVCZDMMGYIULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161212
Record name Pyrimidine, 5-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14001-66-2
Record name Pyrimidine, 5-bromo-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014001662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 5-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Bromo-2-chloropyrimidine (10 g, 52 mmol) and sodium methoxide (8.42 g, 156 mmol) were taken in methanol (50 mL) and stirred at room temperature overnight. Reaction mixture was concentrated followed by the addition of water. The resulting mixture was extracted with ethyl acetate and dried over MgSO4. The titled compound was obtained after concentration (8.07 g, 82.5%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
8.42 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium metal (74 mg, 3.10 mmol) was added in portions to CH3OH (25 mL) at 0° C. and the mixture was stirred for 30 min at RT. 5-Bromo-2-chloropyrimidine (500 mg, 2.58 mmol) was added to the above mixture at 0° C., and the resulting reaction mixture was gradually heated to reflux temperature and stirred for 2 h. After complete consumption of the starting material (by TLC), the volatiles were concentrated under reduced pressure; the residue was quenched with ice-cold water (50 mL) and extracted with EtOAc (2×50 mL). The combined organic extracts were washed with water (50 mL) and brine (50 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure to obtain the crude S (400 mg). The crude material was used directly in the next step without any further purification.
Quantity
74 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key finding of the research paper regarding 5-bromo-2-methoxypyrimidine?

A1: The research focuses on understanding how the presence of amines affects the photochemical reaction of this compound. The key finding is that amines accelerate the rate of photodebromination of this compound. [] This suggests that the interaction between the amine and the excited state of the pyrimidine molecule plays a crucial role in the reaction mechanism.

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